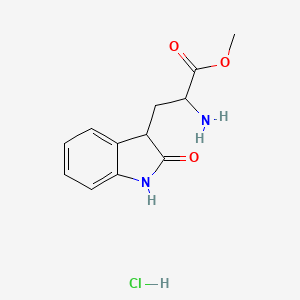
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate de méthyle est un composé chimique appartenant à la classe des dérivés de l'indole. Ce composé se caractérise par la présence d'un cycle indole, qui est une structure bicyclique constituée d'un cycle benzénique fusionné à un cycle pyrrole. Le composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate de méthyle implique généralement la réaction de dérivés de l'indole avec des acides aminés. Une méthode courante comprend l'utilisation de la méthylation et de la formation ultérieure de chlorhydrate. Les conditions de réaction nécessitent souvent des températures contrôlées et la présence de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour le rendement et l'efficacité, impliquant souvent plusieurs étapes telles que la purification et la cristallisation pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant souvent à la formation de dérivés d'oxindole.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de dérivés d'indole réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que les halogènes ou les groupes alkyles.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le brome. Les conditions de réaction varient en fonction du produit souhaité mais impliquent souvent des températures et des niveaux de pH contrôlés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'indole substitués, qui peuvent être utilisés dans différentes applications scientifiques.
Applications de recherche scientifique
Le chlorhydrate de (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate de méthyle a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Etudié pour ses effets potentiels sur les systèmes biologiques, notamment les interactions enzymatiques et les processus cellulaires.
Médecine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrie : Utilisé dans la production de divers produits pharmaceutiques et produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies impliquées comprennent souvent la transduction du signal et les processus métaboliques.
Applications De Recherche Scientifique
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de l'indole tels que :
- Acide 2-oxindole-3-acétique
- (2S)-2-(Boc-amino)-3-(2-oxo-3-indolinyl)propanoate de méthyle
- (S)-2-Benzyloxycarbonylamino-3-((RS)-2-oxo-3-indolinyl)propanoate de méthyle
Unicité
Le chlorhydrate de (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate de méthyle est unique en raison de sa structure chimique spécifique, qui lui permet d'interagir avec une large gamme de cibles moléculaires. Cela en fait un composé précieux pour diverses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.
Propriétés
Formule moléculaire |
C12H15ClN2O3 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
methyl 2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)9(13)6-8-7-4-2-3-5-10(7)14-11(8)15;/h2-5,8-9H,6,13H2,1H3,(H,14,15);1H |
Clé InChI |
ZCEBNRCHWACIEK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1C2=CC=CC=C2NC1=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12275383.png)
![N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12275384.png)
![3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12275387.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B12275400.png)
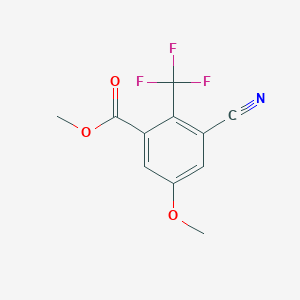

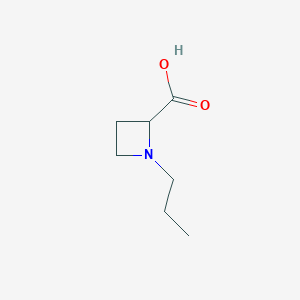
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)
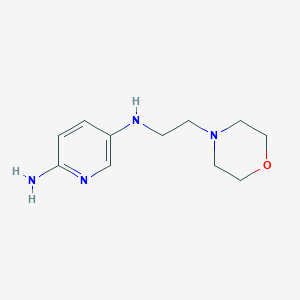
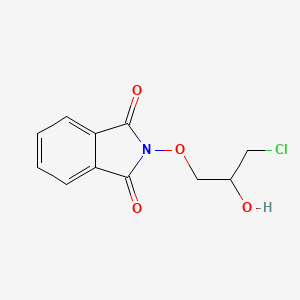
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12275443.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)


